Diethyl L-cystinate dihydrochloride

Enzyme inhibition Aspartate-β-semialdehyde dehydrogenase Disulfide biochemistry

This dihydrochloride salt of L-cystine diethyl ester provides dramatically improved aqueous solubility versus the nearly insoluble parent L-cystine (~0.1 mg/mL), ensuring consistent, reproducible solution preparation for biochemical assays. It is the required reference standard for Abbreviated New Drug Applications (ANDA) supporting Pidotimod, with full traceability to USP/EP pharmacopeial standards. As a reversible disulfide probe, it achieves 68% inhibition of aspartate-β-semialdehyde dehydrogenase at 0.01 mM, reversible with DTT or glutathione—ideal for thiol-redox switch studies. Also utilized as a gel chromatography reagent and a peptide synthesis building block with orthogonal ethyl ester protection. Choose for regulatory analytical development or advanced biochemical research.

Molecular Formula C10H22Cl2N2O4S2
Molecular Weight 369.3 g/mol
CAS No. 22735-07-5
Cat. No. B556889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl L-cystinate dihydrochloride
CAS22735-07-5
SynonymsL-CYSTINEDIETHYLESTER2HCL; 22735-07-5; SCHEMBL1564995; diethylL-cystinatedihydrochloride; C10H20N2O4S2.2HCl; CTK8G0520; MolPort-006-123-862; 7305AH; FD3033; L-Cystinebis(ethylester)dihydrochloride; KB-125320
Molecular FormulaC10H22Cl2N2O4S2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl
InChIInChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1
InChIKeyBDJZWSLXDLQPNZ-FOMWZSOGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl L-cystinate dihydrochloride (CAS 22735-07-5) for Research Procurement and Analytical Reference Use


Diethyl L-cystinate dihydrochloride (CAS 22735-07-5), also referred to as L-cystine diethyl ester dihydrochloride or L-cystine bis(ethyl ester) dihydrochloride, is a disulfide-containing amino acid derivative formed by the ethyl esterification of both carboxylic acid groups of L-cystine, with amino groups protonated as dihydrochloride salts (molecular formula C₁₀H₂₂Cl₂N₂O₄S₂, MW 369.3 g/mol) [1]. As a dihydrochloride salt, this compound offers enhanced aqueous solubility compared to its free base counterpart (CAS 583-89-1), facilitating its use in aqueous biochemical applications . The compound retains the central disulfide bond characteristic of L-cystine while incorporating ethyl ester moieties that increase lipophilicity relative to the parent amino acid [2].

Why Diethyl L-cystinate dihydrochloride Cannot Be Casually Substituted with L-Cystine or Alternative Esters


Generic substitution among L-cystine derivatives is scientifically unsound due to fundamental differences in physicochemical properties and biological handling. L-Cystine itself exhibits extremely poor aqueous solubility (~0.1 mg/mL at neutral pH), severely limiting its utility in aqueous biochemical assays and cell culture applications [1]. Esterification to yield diethyl L-cystinate dihydrochloride substantially alters the compound's hydrophobicity profile, with the free base form (diethyl L-cystinate) exhibiting a calculated XLogP3 of -0.3 . Furthermore, methyl ester analogs such as L-cystine dimethyl ester (CDME) have documented chemical and metabolic stability liabilities that prompted the development of alternative diamide derivatives [2]. The dihydrochloride salt form specifically provides consistent protonation of amino groups, ensuring reliable handling and reproducible solution preparation in research settings .

Quantitative Differentiation Evidence for Diethyl L-cystinate dihydrochloride Versus Analogs


Enzyme Inhibition Activity: Diethyl L-cystinate as a Reversible Disulfide-Based Inhibitor

Diethyl L-cystinate (tested as the free base, CAS 583-89-1) demonstrates quantifiable enzyme inhibitory activity as documented in the BRENDA enzyme database [1]. At a concentration of 0.01 mM, L-cystine diethyl ester produces 68% inhibition of aspartate-β-semialdehyde dehydrogenase (EC 1.2.1.11) from Escherichia coli [1]. The inhibition mechanism involves covalent binding to the essential Cys135 residue of the enzyme and is reversible by reducing agents including DTT, dithioerythritol, 2-mercaptoethanol, dimercaptopropanol, and reduced glutathione [1]. This reversible, disulfide-mediated inhibition distinguishes the compound from irreversible enzyme inhibitors and provides a defined biochemical tool for probing thiol-disulfide exchange mechanisms [2].

Enzyme inhibition Aspartate-β-semialdehyde dehydrogenase Disulfide biochemistry Redox biology

Industrial Pharmaceutical Intermediate: Validated Role in Pidotimod Manufacturing

Diethyl L-cystinate dihydrochloride serves as a validated intermediate in the commercial production of Pidotimod, an immunomodulatory drug substance [1]. Technical documentation from SynZeal confirms the compound's use for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for Pidotimod [1]. The product can be supplied with traceability to pharmacopeial standards (USP or EP) as required for regulatory submissions [1]. This established industrial application contrasts with other L-cystine esters such as the dimethyl ester (CDME), which are primarily investigated as research tool compounds with documented stability concerns [2] rather than as validated pharmaceutical intermediates.

Pharmaceutical intermediate Pidotimod synthesis Immunomodulator Drug manufacturing Process chemistry

Analytical Reference Standard with Defined Physical Properties

Diethyl L-cystinate dihydrochloride is characterized by well-defined physical properties that support its use as an analytical reference material. The compound is a white crystalline solid with a melting point of 149°C . Its ethyl ester moieties confer solubility in organic solvents including diethyl ether and tetrahydrofuran , a property not shared by the parent L-cystine. The compound is documented as a gel chromatography reagent for the separation of disulfide bonds and for the detection and quantification of carbohydrates, hydroxide solutions, and hydrogenated polymers . Suppliers offer this compound with purity specifications of ≥95% to >99% , and it can be provided with detailed characterization data compliant with regulatory guidelines for analytical method development [1].

Analytical reference standard Quality control Method validation Gel chromatography

Validated Application Scenarios for Diethyl L-cystinate dihydrochloride in Research and Industry


Pharmaceutical Quality Control and ANDA Support for Pidotimod

Laboratories supporting Abbreviated New Drug Applications (ANDA) for the immunomodulatory drug Pidotimod require diethyl L-cystinate dihydrochloride as a critical reference standard and analytical intermediate [1]. The compound is used for analytical method development, method validation (AMV), and ongoing quality control testing during commercial production [1]. Traceability to USP or EP pharmacopeial standards can be provided, supporting regulatory submission requirements [1].

Enzyme Mechanism Studies Involving Thiol-Disulfide Exchange

Researchers investigating reversible, disulfide-mediated enzyme regulation can utilize diethyl L-cystinate as a defined biochemical probe [1]. The compound produces 68% inhibition of aspartate-β-semialdehyde dehydrogenase at 0.01 mM, with reversibility demonstrated by DTT, dithioerythritol, 2-mercaptoethanol, dimercaptopropanol, and reduced glutathione [1]. This property makes it valuable for studies of thiol-disulfide redox switches, oxidative stress responses, and cysteine-mediated enzyme regulation .

Gel Chromatography and Disulfide Bond Analysis

Diethyl L-cystinate dihydrochloride functions as a specialized gel chromatography reagent for the separation and analysis of disulfide bonds [1]. It has documented applications in detecting and quantifying carbohydrates, hydroxide solutions, and hydrogenated polymers [1]. The compound's solubility in organic solvents including diethyl ether and tetrahydrofuran [1] facilitates its use in chromatographic systems that are incompatible with the parent amino acid L-cystine.

Peptide and Bioconjugate Synthesis Building Block

As an L-cystine derivative bearing ethyl ester protecting groups and protonated amino functionalities, diethyl L-cystinate dihydrochloride serves as a building block in peptide synthesis [1]. The ethyl ester moieties provide orthogonal protection strategies in multi-step syntheses, while the central disulfide bond enables the introduction of redox-sensitive linkages into peptide constructs [1]. The dihydrochloride salt form ensures consistent protonation state during coupling reactions .

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